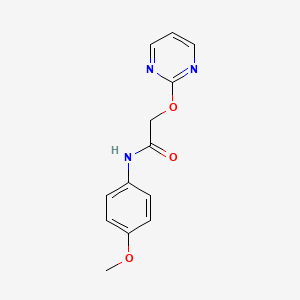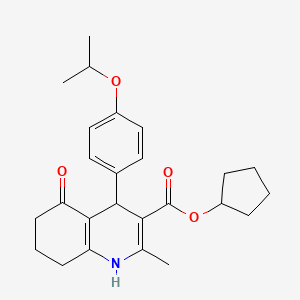
N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves reactions that introduce the sulfonamide group into aromatic or other organic compounds. For example, a method for synthesizing allenylsulfonamide and enaminonesulfonamide via In(III)-catalyzed couplings highlights the diverse synthetic approaches available for generating sulfonamide derivatives under mild conditions, showcasing the adaptability of these compounds for various synthesis pathways (Samanta & Hajra, 2018).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide compounds often involves crystallography and molecular modeling to understand the conformational stability and supramolecular architecture. For instance, studies on N-aryl-2,5-dimethoxybenzenesulfonamides reveal how different intramolecular interactions, such as C-H...O and N-H...Cl interactions, stabilize molecular conformations and lead to varying supramolecular architectures based on weak intermolecular interactions (Shakuntala et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide is involved in the synthesis of complex molecules and materials. Studies have shown its use in the creation of new platinum(II) dithiocarbimato complexes, which are characterized by their unique crystal structures and spectroscopic properties. These compounds have potential applications in catalysis and materials science due to their distinct structural features (Amim et al., 2008).
Pharmacological Activities
Research on derivatives of this compound has demonstrated significant pharmacological potential. For instance, the design and synthesis of thiol-activated sources of sulfur dioxide (SO₂) based on 2,4-dinitrophenylsulfonamides have shown to exhibit potent antimycobacterial activities against Mycobacterium tuberculosis, with one compound showing higher potency than the clinical agent isoniazid (Malwal et al., 2012).
Molecular Dynamics and Computational Studies
Computational studies have been utilized to investigate the structural and electronic properties of newly synthesized sulfonamide molecules. This includes the examination of intermolecular interactions within the crystal state, vibrational wave number assignments, and the evaluation of local reactivity descriptors, which could provide insights into the molecule's reactivity and stability for further applications (Murthy et al., 2018).
Material Science Applications
This compound has found applications in the development of new materials. For instance, research has been conducted on the synthesis of polyamides, polyimides, and poly(amide-imide)s containing triphenylamine groups, demonstrating high glass transition temperatures and good solubility in organic solvents. These materials exhibit potential for use in high-performance polymers due to their thermal stability and electrochromic properties (Liaw et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-10-7-8-12(9-11(10)2)16-19(17,18)14-6-4-3-5-13(14)15/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCYJYOWSDYVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)
![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)
![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)
![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)
![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)


